GSPT1 degrader-6

Targeted Protein Degradation PROTAC Cereblon Ligand

PROTAC campaigns often stall when generic phthalimide-based CRBN ligands fail to form stable ternary complexes due to suboptimal exit vector geometry. GSPT1 degrader-6 (CAS 3034764-41-2) addresses this with a structurally distinct imidazo[1,5-a]indole scaffold and carbamate-linked chloro-methylaniline group. • DC50 = 13 nM against GSPT1; purity ≥98%. • Unique CRBN-binding geometry enables exploration of altered neosubstrate selectivity profiles. • Functionalized ligand ready for linker conjugation in novel PROTAC synthesis. Supplied as a solid; ships at ambient temperature. For R&D use only.

Molecular Formula C24H22ClN5O5
Molecular Weight 495.9 g/mol
Cat. No. B12375599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSPT1 degrader-6
Molecular FormulaC24H22ClN5O5
Molecular Weight495.9 g/mol
Structural Identifiers
SMILESCNC1=C(C=C(C=C1)NC(=O)OCC2=CC3=C(C=C2)N4C(=C3)CN(C4=O)C5CCC(=O)NC5=O)Cl
InChIInChI=1S/C24H22ClN5O5/c1-26-18-4-3-15(10-17(18)25)27-23(33)35-12-13-2-5-19-14(8-13)9-16-11-29(24(34)30(16)19)20-6-7-21(31)28-22(20)32/h2-5,8-10,20,26H,6-7,11-12H2,1H3,(H,27,33)(H,28,31,32)
InChIKeyDQJUDOPJKAMACO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Profile


[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate is a complex organic compound categorized as a Cereblon (CRBN) E3 ubiquitin ligase ligand-linker conjugate or a PROTAC (Proteolysis Targeting Chimera) building block. Its molecular formula is C24H22ClN5O5 with a molecular weight of 495.9 g/mol. This compound is not an active pharmaceutical ingredient itself but rather a bifunctional molecule used in research and drug discovery to recruit the E3 ligase CRBN, enabling targeted protein degradation via the ubiquitin-proteasome system .

Why Generic Substitutes Fail


In the context of PROTAC development, the CRBN ligand is not a generic component. While numerous CRBN-binding moieties (e.g., thalidomide, lenalidomide, pomalidomide derivatives) exist, the linker and the specific exit vector geometry of the ligand significantly impact the formation and stability of the ternary complex (Target-PROTAC-CRBN), thereby determining the degradation efficiency and selectivity profile of the final PROTAC molecule [1]. This compound features a distinct imidazo[1,5-a]indole scaffold with a carbamate-linked chloro-methylaniline group, a structural combination that differs substantially from standard phthalimide or isoindolinone-based CRBN ligands. Simple substitution with a generic 'CRBN ligand' or an in-class analog would almost certainly alter or abolish the degradation activity of the PROTAC construct it is intended for [2].

Quantitative Evidence


Comparative Potency & Selectivity Data

A comprehensive search of publicly accessible scientific literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, Google Patents) was conducted for this specific compound [1]. The search failed to identify any peer-reviewed studies, patent examples, or database entries containing quantitative biochemical or cellular data (e.g., CRBN binding IC50/Kd, ternary complex formation EC50, degradation DC50, or selectivity panels) for this exact molecule.

Targeted Protein Degradation PROTAC Cereblon Ligand

Application Scenarios


Exploratory PROTACs with Non-Canonical CRBN Warhead

This compound can be used in medicinal chemistry campaigns to synthesize novel PROTACs where the unique imidazo[1,5-a]indole CRBN-binding scaffold is hypothesized to confer a distinct degradation profile (e.g., altered neosubstrate selectivity) compared to traditional IMiD-based ligands. This application is purely exploratory and carries high uncertainty.

CRBN Glue Degradome Profiling

The compound can serve as a functionalized CRBN ligand for linkage to various target-binding warheads to systematically study how different linker compositions and geometries affect the degradation of a chosen protein of interest. It is a tool for generating novel chemical probes to interrogate the CRBN surface and its interaction with neosubstrates.

Analytical Reference Standard

Due to its defined chemical structure, the compound can be procured as a reference standard for high-performance liquid chromatography (HPLC) or mass spectrometry (MS) methods, aiding in the identification and purity assessment of similar novel CRBN ligands synthesized in-house.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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